molecular formula C21H19FN2O4 B2716936 METHYL 4-{[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHOXY}-6-FLUOROQUINOLINE-2-CARBOXYLATE CAS No. 1358248-54-0

METHYL 4-{[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHOXY}-6-FLUOROQUINOLINE-2-CARBOXYLATE

Katalognummer: B2716936
CAS-Nummer: 1358248-54-0
Molekulargewicht: 382.391
InChI-Schlüssel: FYZKNLAKBZMKFK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

METHYL 4-{[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHOXY}-6-FLUOROQUINOLINE-2-CARBOXYLATE is a fluorinated quinoline derivative featuring a carbamoylmethoxy substituent at position 4, a fluorine atom at position 6, and a methyl ester at position 2. The 2,6-dimethylphenyl group within the carbamoyl moiety introduces steric bulk and lipophilicity, while the fluorine atom may enhance metabolic stability and electronic properties. Its synthesis likely involves multi-step functionalization of the quinoline core, including fluorination, esterification, and carbamoylation reactions .

Eigenschaften

IUPAC Name

methyl 4-[2-(2,6-dimethylanilino)-2-oxoethoxy]-6-fluoroquinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O4/c1-12-5-4-6-13(2)20(12)24-19(25)11-28-18-10-17(21(26)27-3)23-16-8-7-14(22)9-15(16)18/h4-10H,11H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYZKNLAKBZMKFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)COC2=CC(=NC3=C2C=C(C=C3)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-{[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHOXY}-6-FLUOROQUINOLINE-2-CARBOXYLATE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the fluoro group: This step often involves electrophilic fluorination using reagents such as Selectfluor.

    Attachment of the amino-oxoethoxy side chain: This can be done through nucleophilic substitution reactions, where the appropriate amino-oxoethoxy precursor reacts with the quinoline derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

METHYL 4-{[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHOXY}-6-FLUOROQUINOLINE-2-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in DMF.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

METHYL 4-{[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHOXY}-6-FLUOROQUINOLINE-2-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of METHYL 4-{[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHOXY}-6-FLUOROQUINOLINE-2-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in cancer cell proliferation.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Quinoline and Isoquinoline Derivatives

Compound Name Position 2 Position 4 Position 6 Key Functional Groups
Target Compound Methyl ester [(2,6-Dimethylphenyl)carbamoyl]methoxy Fluorine Carbamate, Ester, Fluorine
Methyl 6-methoxy-2-phenylquinoline-4-carboxylate (6a) Phenyl Methoxy Methoxy Ester, Aryl, Methoxy
5,8-Dimethoxy-2-oxo-1H-quinoline-6-carbaldehyde Oxo (ketone) - Formyl Ketone, Aldehyde, Methoxy
Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d) Ethyl ester 6,7-Dimethoxy, 1-methyl - Ester, Methoxy, Methyl
6,7-Dimethoxy-1-methyl-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide (6f) Phenyl carboxamide 6,7-Dimethoxy, 1-methyl - Carboxamide, Methoxy, Methyl

Key Observations :

  • Substituent Effects : The target compound’s fluorine at position 6 contrasts with methoxy groups in 6a and 5,8-dimethoxy derivatives . Fluorine’s electronegativity may enhance binding affinity in target interactions compared to methoxy’s electron-donating effects.
  • Carbamoyl vs. Carboxamide : The [(2,6-dimethylphenyl)carbamoyl]methoxy group in the target compound introduces a sterically hindered carbamate linkage, whereas 6f () features a simpler phenyl carboxamide, which may reduce metabolic stability .

Research Findings and Implications

  • Structure-Activity Relationships (SAR) : The target compound’s fluorine and carbamoyl groups may enhance metabolic stability and target selectivity compared to methoxy- or aryl-substituted analogues .
  • Comparative studies with 6a () suggest that ester positioning (C2 vs. C4) may influence pharmacokinetic profiles .
  • Future Directions: Structural optimization could focus on replacing the methyl ester with bioisosteres (e.g., amides) to improve solubility, as seen in isoquinoline carboxamides () .

Biologische Aktivität

Methyl 4-{[(2,6-dimethylphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate is a synthetic compound belonging to the quinoline family, which has garnered attention due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C_{17}H_{18}F N O_4
  • Molecular Weight : 321.33 g/mol
  • IUPAC Name : this compound

This compound features a quinoline core with a methoxy and a carbamoyl group, which are critical for its biological activity.

Antimicrobial Activity

Quinoline derivatives have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria. A study showed that compounds with similar structures demonstrated minimum inhibitory concentrations (MICs) ranging from 3.91 to 500 µg/mL against Mycobacterium tuberculosis, suggesting potential use in treating tuberculosis infections .

Antitumor Activity

Quinoline derivatives are also recognized for their antitumor properties. This compound has shown promising results in inhibiting cancer cell proliferation in vitro. The mechanism involves the induction of apoptosis in cancer cells through the activation of caspases and the modulation of cell cycle progression .

The biological activities of this compound can be attributed to several mechanisms:

  • Topoisomerase Inhibition : Similar quinoline derivatives act as topoisomerase inhibitors, interfering with DNA replication and transcription processes crucial for cancer cell survival .
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in microbial cells, leading to cell death through the generation of ROS .
  • Opioid Receptor Modulation : Some studies suggest that related compounds exhibit activity as mu receptor agonists and delta receptor antagonists, indicating potential applications in pain management and treatment of opioid-related disorders .

Case Studies and Research Findings

Several studies have highlighted the biological activity of quinoline derivatives:

  • A study published in Nature Reviews reported that quinoline derivatives exhibit a broad spectrum of biological activities including antitumor and antimicrobial effects. The study emphasized the importance of structural modifications in enhancing these activities .
  • In a clinical trial setting, derivatives similar to this compound were evaluated for their efficacy against resistant bacterial strains, showing a significant improvement in treatment outcomes compared to traditional antibiotics .

Q & A

Q. What are the optimal synthetic routes for preparing this quinoline derivative?

  • Methodological Answer : The synthesis involves multi-step functionalization of the quinoline core. A general approach includes:

Quinoline scaffold construction : Start with a fluorinated quinoline precursor (e.g., 6-fluoroquinoline-2-carboxylate).

Esterification : Use methyl iodide in acetone with a base (e.g., K₂CO₃) to introduce the methyl ester group at position 2 .

Carbamoylmethoxy introduction : React the hydroxyl group at position 4 with (2,6-dimethylphenyl)carbamoyl chloride under nucleophilic acyl substitution conditions.

  • Key Considerations :
  • Monitor reaction progress via TLC to avoid over-alkylation.
  • Purify intermediates via column chromatography to ensure >95% purity .

Q. How can spectroscopic and crystallographic methods characterize this compound?

  • Methodological Answer :
  • NMR : Use ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine at C6, methoxy at C4). The 2,6-dimethylphenyl group will show aromatic splitting patterns.
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ expected for C₂₃H₂₂FN₂O₄).
  • X-ray Crystallography : Resolve the 3D structure to confirm steric effects of the carbamoyl methoxy group and fluorine’s electronic influence (e.g., bond angles and packing motifs) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions or impurity profiles. To address this:
  • Orthogonal Assays : Compare results from enzyme inhibition (e.g., P-glycoprotein) and cell-based cytotoxicity assays.
  • Purity Validation : Re-test batches using HPLC-MS; impurities >2% can skew activity .
  • Structural Confirmation : Re-examine X-ray or DFT-optimized structures to rule out tautomeric or conformational variations .

Q. What computational strategies predict structure-activity relationships (SAR) for modifications?

  • Methodological Answer :
  • Molecular Docking : Model interactions with biological targets (e.g., ATP-binding cassette transporters) using software like AutoDock Vina. The carbamoyl methoxy group may hydrogen-bond with active-site residues .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing effects of fluorine and steric bulk of 2,6-dimethylphenyl .
  • Example : Replace fluorine with Cl/CH₃ to evaluate electronic vs. steric contributions to activity.

Q. How does the carbamoyl methoxy group influence target binding compared to other substituents?

  • Methodological Answer :
  • Crystallographic Analysis : Compare X-ray structures of analogs (e.g., methoxy vs. carbamoyl methoxy). The carbamoyl group enhances hydrogen-bonding capacity, as seen in similar quinoline-protein complexes .
  • Free-Energy Perturbation (FEP) : Simulate binding affinity changes upon substituent removal. Studies on 6-methoxy-2-arylquinolines show a 2–3 kcal/mol drop in ΔG when replacing carbamoyl with methoxy .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.